molecular formula C9H9NO3 B13312819 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid

5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid

Cat. No.: B13312819
M. Wt: 179.17 g/mol
InChI Key: ZUNVWNAMFBPGRN-UHFFFAOYSA-N
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Description

5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted at the 2-position with a carboxylic acid group and an amino group attached to a methyl(prop-2-YN-1-YL) moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a furan ring with a suitable oxidizing agent like potassium permanganate.

    Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furan derivative.

    Addition of the Methyl(prop-2-YN-1-YL) Moiety: The final step involves the alkylation of the amino group with a methyl(prop-2-YN-1-YL) halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-methanol.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Aminofuran-2-carboxylic acid: Similar structure but lacks the methyl(prop-2-YN-1-YL) moiety.

    5-Methylfuran-2-carboxylic acid: Similar structure but lacks the amino group.

    5-[Prop-2-YN-1-YL)amino]furan-2-carboxylic acid: Similar structure but lacks the methyl group.

Uniqueness

5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid is unique due to the presence of both the methyl(prop-2-YN-1-YL) moiety and the amino group attached to the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-[methyl(prop-2-ynyl)amino]furan-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-3-6-10(2)8-5-4-7(13-8)9(11)12/h1,4-5H,6H2,2H3,(H,11,12)

InChI Key

ZUNVWNAMFBPGRN-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=CC=C(O1)C(=O)O

Origin of Product

United States

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